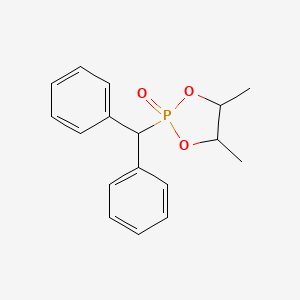
2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one is a unique organophosphorus compound. It features a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom. The diphenylmethyl group attached to the phosphorus atom adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diphenylmethylphosphine with an appropriate diol under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride to facilitate the formation of the dioxaphospholane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phospholanes.
Aplicaciones Científicas De Investigación
2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethyl group can enhance the compound’s binding affinity to these targets, while the dioxaphospholane ring can participate in various chemical reactions, modulating the activity of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the dioxaphospholane ring.
Desoxypipradrol: Contains a diphenylmethyl group but has a different core structure.
Pyrrolidine Derivatives: These compounds have a similar ring structure but different substituents.
Uniqueness
2-(Diphenylmethyl)-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its combination of a diphenylmethyl group and a dioxaphospholane ring. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
63942-35-8 |
|---|---|
Fórmula molecular |
C17H19O3P |
Peso molecular |
302.30 g/mol |
Nombre IUPAC |
2-benzhydryl-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C17H19O3P/c1-13-14(2)20-21(18,19-13)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,1-2H3 |
Clave InChI |
XQFJUAZVKWXTKE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OP(=O)(O1)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)
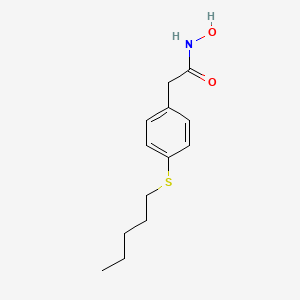


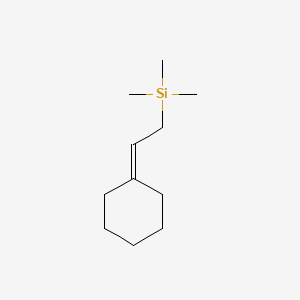
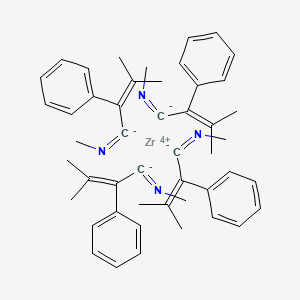
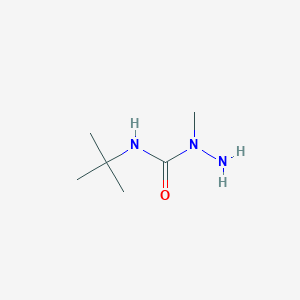
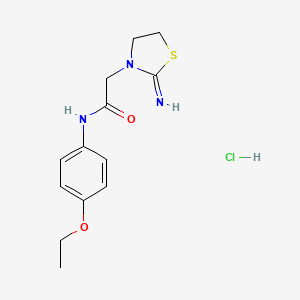
![8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid](/img/structure/B14502924.png)
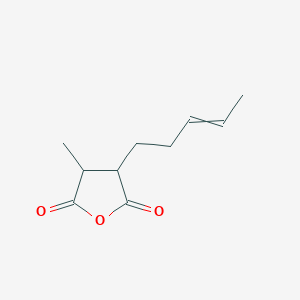
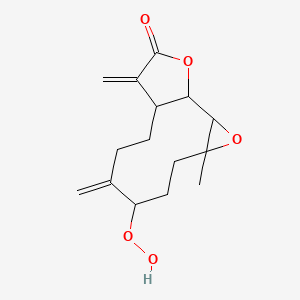
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)

